molecular formula C7H10F3NO5 B2995361 (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid CAS No. 1788054-78-3

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Cat. No.: B2995361
CAS No.: 1788054-78-3
M. Wt: 245.154
InChI Key: JPFWVYBLNMYLMA-MMALYQPHSA-N
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Description

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (CAS: 4298-08-2) is a non-proteinogenic cyclic amino acid derivative characterized by a hydroxyl group at the 3-position and a carboxylic acid moiety at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,3S) is critical for biological activity and synthetic applications. The trifluoroacetic acid (TFA) component often serves as a counterion in salt formulations or as a reagent in purification processes, particularly in peptide synthesis due to its strong acidity and volatility .

Properties

CAS No.

1788054-78-3

Molecular Formula

C7H10F3NO5

Molecular Weight

245.154

IUPAC Name

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1

InChI Key

JPFWVYBLNMYLMA-MMALYQPHSA-N

SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O

solubility

not available

Origin of Product

United States

Scientific Research Applications

This compound is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Properties

  • Molecular formula: C₅H₉NO₃
  • Molecular weight : 131.13 g/mol
  • Storage : 2–8°C in dark, inert atmosphere
  • Melting point : 235°C
  • Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Related Compounds

Structural Analogues with Substituted Pyrrolidine Cores

The following compounds share the pyrrolidine-carboxylic acid scaffold but differ in substituents, stereochemistry, or counterions:

Compound Name CAS Number Substituents/Counterion Molecular Formula Molecular Weight (g/mol) Key Features References
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; TFA 4298-08-2 -OH (C3), -COOH (C2); TFA counterion C₅H₉NO₃ (+ TFA) 131.13 (+114.02 for TFA) High purity (>99%), chiral backbone
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid 1241681-66-2 Phenyl group (C2) C₁₁H₁₃NO₂ 191.23 Aromatic substitution enhances lipophilicity
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride 159830-97-4 -OH (C3), HCl counterion C₅H₉NO₃·HCl 167.59 Hydrochloride salt improves solubility in aqueous systems
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(TFA) 2094459-84-2 Pyridine ring fused to pyrrolidine; bis-TFA counterion C₁₄H₁₄F₆N₂O₆ 396.27 Heteroaromatic system expands π-π interactions
(2R,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid 118492-87-8 Boc-protected amine C₁₀H₁₇NO₅ 231.25 Boc group enhances stability during peptide coupling

Biological Activity

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound notable for its unique pyrrolidine structure, which incorporates a hydroxyl and a carboxylic acid functional group. This compound is gaining attention in medicinal chemistry and biochemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C7_7H10_{10}F3_3NO5_5
  • Molecular Weight : 245.15 g/mol
  • CAS Number : 1844898-10-7
  • Purity : 97% .

Antioxidant Properties

Research indicates that (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid exhibits significant antioxidant activity. It has been shown to neutralize free radicals and reduce oxidative stress in cellular environments, which is crucial for protecting cells from damage associated with various diseases .

Anticoagulant Activity

The compound may influence the coagulation cascade, suggesting its potential as a therapeutic agent in managing blood clotting disorders. Studies have indicated that it could modulate factors involved in hemostasis, thereby serving as a candidate for anticoagulant therapies .

Antimicrobial Effects

Preliminary studies suggest that (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid possesses antimicrobial properties, particularly against certain bacterial strains. This indicates its potential utility in pharmaceutical applications targeting infections caused by resistant bacteria .

The biological activities of this compound are mediated through various biochemical pathways:

  • Enzymatic Reactions : The compound's structural properties allow it to interact with enzymes involved in metabolic pathways, enhancing or inhibiting their activity.
  • Radical Scavenging : Its hydroxyl group plays a critical role in scavenging reactive oxygen species (ROS), contributing to its antioxidant capabilities .

Case Studies

  • Antioxidant Activity Evaluation : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, showing promise as a protective agent against oxidative damage in cellular models .
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects on specific Gram-positive bacteria, indicating its potential role as an antimicrobial agent .

Comparison with Related Compounds

Compound NameStructureBiological Activity
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic AcidStructureAntioxidant, Anticoagulant, Antimicrobial
5-Fluorobenzimidazole Derivative-Anticancer
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid-Antimicrobial against resistant strains

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chemical Synthesis : Utilizing starting materials that undergo cyclization and functionalization to yield the desired pyrrolidine structure.
  • Biocatalytic Approaches : Employing enzymes to facilitate the formation of specific stereoisomers, enhancing yield and purity .

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